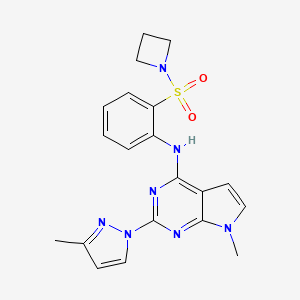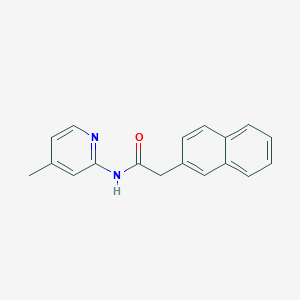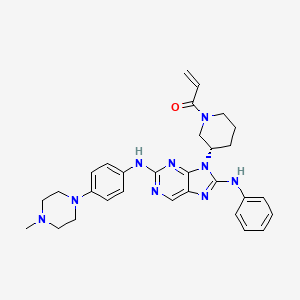
EGFR ligand-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epidermal growth factor receptor ligand-2 is a compound that interacts with the epidermal growth factor receptor, a receptor tyrosine kinase involved in the regulation of cell growth, survival, proliferation, and differentiation. This receptor is activated by the binding of specific ligands, leading to the initiation of intracellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epidermal growth factor receptor ligand-2 typically involves the use of organic synthesis techniques. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound. Common methods include the use of solid-phase peptide synthesis and solution-phase synthesis .
Industrial Production Methods
Industrial production of epidermal growth factor receptor ligand-2 often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, and may include the use of automated synthesizers and purification systems .
Chemical Reactions Analysis
Types of Reactions
Epidermal growth factor receptor ligand-2 can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of epidermal growth factor receptor ligand-2 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens) . The reaction conditions can vary, but typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products
The major products formed from the reactions of epidermal growth factor receptor ligand-2 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Epidermal growth factor receptor ligand-2 has a wide range of scientific research applications, including:
Mechanism of Action
Epidermal growth factor receptor ligand-2 exerts its effects by binding to the epidermal growth factor receptor, leading to receptor dimerization and activation. This activation triggers a cascade of intracellular signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which regulate various cellular processes such as proliferation, survival, and differentiation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to epidermal growth factor receptor ligand-2 include other ligands that bind to the epidermal growth factor receptor, such as epidermal growth factor and transforming growth factor-α .
Uniqueness
Epidermal growth factor receptor ligand-2 is unique in its specific binding affinity and the differential signaling outputs it generates compared to other ligands. This uniqueness allows for distinct cellular responses and makes it a valuable tool in scientific research and therapeutic development .
Properties
Molecular Formula |
C30H35N9O |
|---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
1-[(3S)-3-[8-anilino-2-[4-(4-methylpiperazin-1-yl)anilino]purin-9-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C30H35N9O/c1-3-27(40)38-15-7-10-25(21-38)39-28-26(34-30(39)33-22-8-5-4-6-9-22)20-31-29(35-28)32-23-11-13-24(14-12-23)37-18-16-36(2)17-19-37/h3-6,8-9,11-14,20,25H,1,7,10,15-19,21H2,2H3,(H,33,34)(H,31,32,35)/t25-/m0/s1 |
InChI Key |
WPMXUVGZCGGVSI-VWLOTQADSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)N(C(=N4)NC5=CC=CC=C5)[C@H]6CCCN(C6)C(=O)C=C |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C4C(=N3)N(C(=N4)NC5=CC=CC=C5)C6CCCN(C6)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


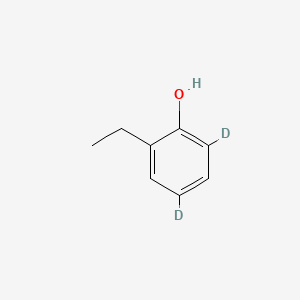
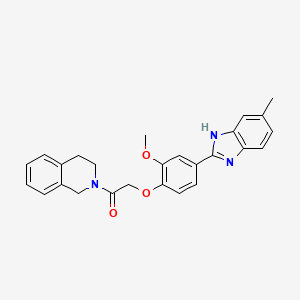
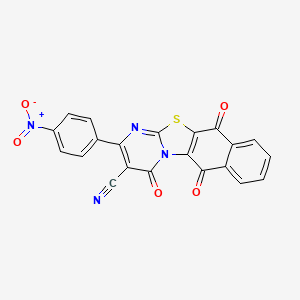
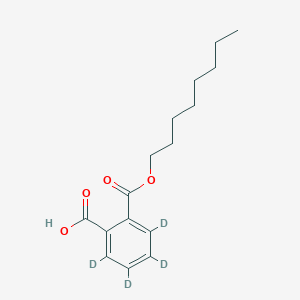
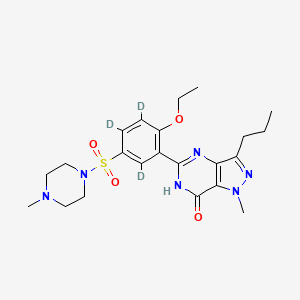

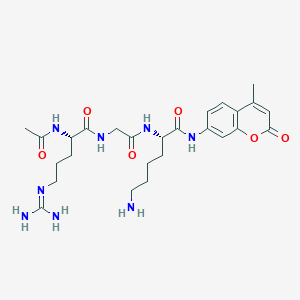
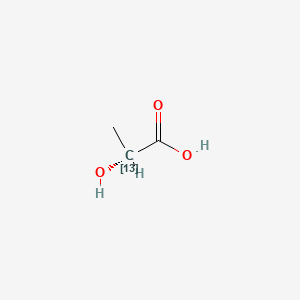
![azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B12378428.png)
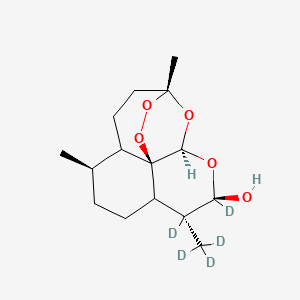
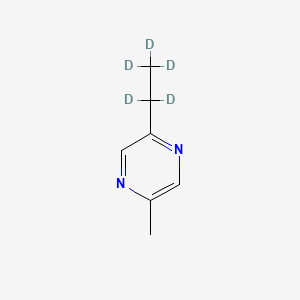
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
